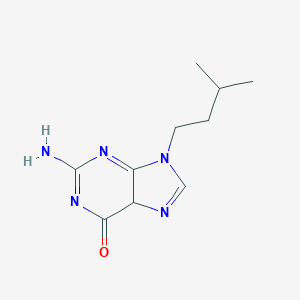
2-amino-9-isopentyl-5H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-isopentyl-5H-purin-6(9H)-one, also known as AIP, is a purine analog that has been widely used in scientific research due to its ability to inhibit protein-protein interactions. AIP has been shown to be an effective inhibitor of the histidine kinase CheA, which is involved in bacterial chemotaxis.
Wirkmechanismus
2-amino-9-isopentyl-5H-purin-6(9H)-one inhibits the histidine kinase CheA by binding to its active site and preventing its autophosphorylation. This leads to a disruption of the chemotactic signaling pathway in bacteria, which ultimately affects bacterial behavior.
Biochemische Und Physiologische Effekte
2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to affect the behavior of bacteria by disrupting their chemotactic signaling pathway. This disruption can lead to a decrease in bacterial motility and a reduction in biofilm formation. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to have an effect on the expression of certain genes in bacteria, suggesting that it may have broader effects on bacterial physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-9-isopentyl-5H-purin-6(9H)-one in lab experiments is its specificity for the histidine kinase CheA. This allows researchers to selectively target this protein and study its role in bacterial chemotaxis. However, one limitation of using 2-amino-9-isopentyl-5H-purin-6(9H)-one is its potential toxicity to cells. Careful dosing and monitoring is required to ensure that 2-amino-9-isopentyl-5H-purin-6(9H)-one does not have unintended effects on bacterial growth or survival.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-9-isopentyl-5H-purin-6(9H)-one in scientific research. One area of interest is the development of new analogs of 2-amino-9-isopentyl-5H-purin-6(9H)-one that may have improved specificity or potency. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in combination with other inhibitors to study the interactions between different components of the chemotactic signaling pathway. Finally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in the development of new antibacterial agents that target bacterial chemotaxis.
Synthesemethoden
The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one involves the condensation of 6-chloropurine with isopentenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product, 2-amino-9-isopentyl-5H-purin-6(9H)-one.
Wissenschaftliche Forschungsanwendungen
2-amino-9-isopentyl-5H-purin-6(9H)-one has been used in a variety of scientific research applications, including the study of bacterial chemotaxis, quorum sensing, and biofilm formation. 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to inhibit the histidine kinase CheA, which is involved in the chemotactic signaling pathway in bacteria. This inhibition leads to a disruption of bacterial chemotaxis, making 2-amino-9-isopentyl-5H-purin-6(9H)-one a useful tool for studying this process.
Eigenschaften
IUPAC Name |
2-amino-9-(3-methylbutyl)-5H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-7H,3-4H2,1-2H3,(H2,11,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGCSSRDBBOEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2C1=NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9-isopentyl-5H-purin-6(9H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

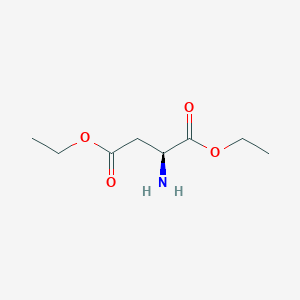
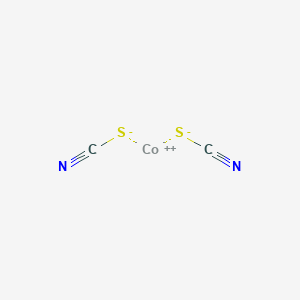
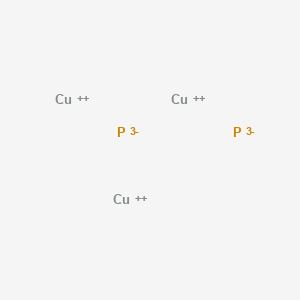
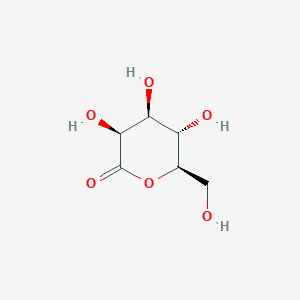
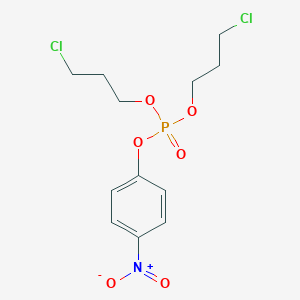
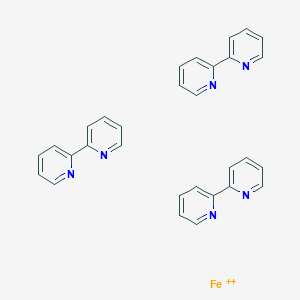

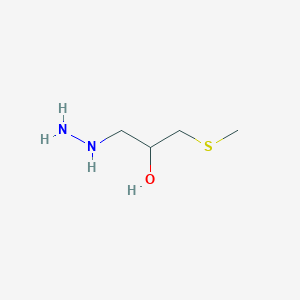
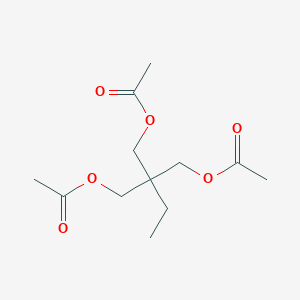
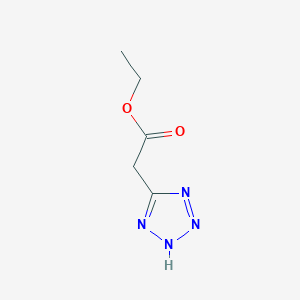
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
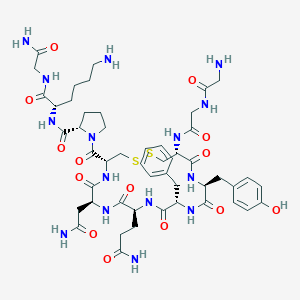
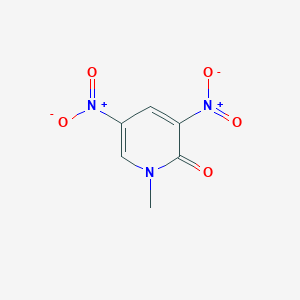
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)